3-Fluoro-9-phenyl-9H-carbazole
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Overview
Description
3-Fluoro-9-phenyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability. These properties make them attractive for various applications, including optoelectronics, photovoltaics, and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling reaction, which involves the reaction of 3-bromo-9-phenyl-9H-carbazole with a fluoro-substituted boronic acid .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve large-scale chemical synthesis using similar palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, and they often involve the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-9-phenyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Fluoro-9-phenyl-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of OLEDs, photovoltaic cells, and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-Fluoro-9-phenyl-9H-carbazole involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions can affect the electronic properties of the compound, making it useful in optoelectronic applications. The compound’s ability to transport holes efficiently is attributed to its conjugated π-system, which facilitates charge transfer .
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-carbazole: Lacks the fluoro group, resulting in different electronic properties.
3-Bromo-9-phenyl-9H-carbazole: Contains a bromo group instead of a fluoro group, affecting its reactivity and applications.
3-Iodo-9-phenyl-9H-carbazole: Similar to the bromo derivative but with an iodo group, which can be used for further functionalization.
Uniqueness
3-Fluoro-9-phenyl-9H-carbazole is unique due to the presence of the fluoro group, which enhances its electron-withdrawing properties and affects its reactivity and stability. This makes it particularly useful in applications where specific electronic properties are required .
Properties
Molecular Formula |
C18H12FN |
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Molecular Weight |
261.3 g/mol |
IUPAC Name |
3-fluoro-9-phenylcarbazole |
InChI |
InChI=1S/C18H12FN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H |
InChI Key |
CDBVCJWHGFUJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)F)C4=CC=CC=C42 |
Origin of Product |
United States |
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